trans-4-Fluorotetrahydrofuran-3-ol

Description

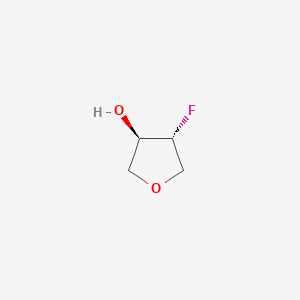

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-4-fluorooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQHWCYKASVEQT-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1793113-98-0 | |

| Record name | rac-(3R,4R)-4-fluorooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Trans 4 Fluorotetrahydrofuran 3 Ol and Analogues

Fluorocyclization Strategies

Fluorocyclization reactions, wherein a fluorine atom and a carbon-heteroatom bond are introduced across a double bond in a single step, have emerged as powerful tools for the synthesis of fluorinated heterocycles. These methods offer a direct and atom-economical route to complex structures from simple unsaturated precursors.

Organocatalytic Enantioselective Fluorocyclization

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. In the context of fluorocyclization, organocatalysts can activate the substrate and/or the fluorinating agent to achieve high levels of enantioselectivity.

Chiral hypervalent iodine(III) catalysts, generated in situ from a chiral iodoarene precursor and an oxidant, have proven to be highly effective in promoting enantioselective fluorocyclization reactions. These catalysts create a chiral environment around the substrate, directing the attack of the nucleophile and the fluorine source to a specific face of the double bond.

Research has demonstrated the successful oxidative fluorocyclization of 1,1-disubstituted styrenes bearing internal oxygen nucleophiles using chiral iodine(III) catalysts. researchgate.net This methodology leads to the formation of fluorinated tetrahydrofurans with a tertiary carbon-fluorine stereocenter. The application of a novel 1-naphthyllactic acid-based iodine(III)-catalyst has been shown to control the formation of these stereocenters with high enantiomeric excess (up to 96% ee). researchgate.net The general principle involves the activation of the alkene by the chiral iodine(III) species, followed by intramolecular attack of the hydroxyl group and subsequent delivery of the fluoride (B91410) ion.

The substrate scope of these organocatalytic asymmetric fluorocyclization reactions is a critical aspect of their synthetic utility. Studies have shown that a variety of substituted homoallylic alcohols can undergo fluorocyclization to yield the corresponding fluorinated tetrahydrofurans. For instance, the fluorocyclization of 1,1-disubstituted styrene (B11656) derivatives with different substituents on the aromatic ring and the aliphatic tether has been explored. researchgate.net While derivatives with electron-donating or electron-withdrawing groups on the phenyl ring generally provide good yields and high enantioselectivities, the steric hindrance of substituents can influence the reaction's efficiency and stereochemical outcome. researchgate.net

The stereocontrol in these reactions is dictated by the structure of the chiral catalyst and the geometry of the substrate. The precise arrangement of the substrate within the chiral pocket of the catalyst during the key bond-forming steps determines the final stereochemistry of the product. Density functional theory (DFT) calculations have been employed to elucidate the mechanism and the factors governing the stereoselectivity, highlighting the importance of non-covalent interactions between the catalyst and the substrate. researchgate.net

| Substrate Analogue | Catalyst | Enantiomeric Excess (ee) | Yield | Reference |

| 1,1-Diphenyl-3-buten-1-ol | (R,R)-1d | 96% | 85% | researchgate.net |

| 1-(4-Methoxyphenyl)-1-phenyl-3-buten-1-ol | (R,R)-1d | 94% | 88% | researchgate.net |

| 1-(4-Bromophenyl)-1-phenyl-3-buten-1-ol | (R,R)-1d | 95% | 78% | researchgate.net |

Table 1: Representative examples of enantioselective fluorocyclization of homoallylic alcohol analogues.

Hypervalent Iodine-Mediated Intramolecular Halocyclization Approaches

Hypervalent iodine reagents are versatile compounds that can act as both oxidants and electrophiles, enabling a wide array of chemical transformations. In the context of synthesizing fluorinated tetrahydrofurans, these reagents can mediate intramolecular halocyclization of unsaturated alcohols. beilstein-journals.orgnih.govnih.gov The general mechanism involves the activation of the alkene by the hypervalent iodine species, which facilitates the intramolecular attack by the hydroxyl group. nih.gov Subsequent reaction with a fluoride source then introduces the fluorine atom.

The cyclization of homoallylic alcohols using a combination of a hypervalent iodine(III) reagent like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) and a catalytic amount of molecular iodine can lead to tetrahydrofuran (B95107) derivatives. nih.gov While this specific protocol often leads to tosyloxylated or other functionalized products, modification with a suitable fluoride source can, in principle, yield the desired fluorinated analogues. The reaction can proceed through different pathways, including a 4-exo-trig cyclization followed by ring expansion or a direct 5-endo-tet cyclization after electrophilic activation. nih.gov

Electrophilic Fluorocyclization of Unsaturated Alcohols

Direct electrophilic fluorocyclization using N-F reagents is one of the most common methods for the synthesis of fluorinated heterocycles. These reagents provide a source of "F+" that can be attacked by an alkene, initiating a cyclization cascade.

A variety of N-F reagents are commercially available and have been extensively used in organic synthesis. Selectfluor® (F-TEDA-BF₄) is a powerful and widely used electrophilic fluorinating agent. mdpi.comresearchgate.netnih.govresearchgate.net Its reaction with unsaturated alcohols can trigger a fluorocyclization to produce fluorinated ethers. The reaction is believed to proceed through the formation of a fluoronium ion intermediate, which is then trapped by the intramolecular hydroxyl group. The stereochemical outcome of the reaction can be influenced by the solvent and the substrate's structure. For example, fluorocyclization of phenyl-substituted alkenols in ionic liquids has been shown to favor the formation of trans-diastereomeric fluorinated cyclic ethers. researchgate.net

N-Fluorobenzenesulfonimide (NFSI) is another common N-F reagent that can be employed for fluorocyclization reactions. nih.gov It is generally considered a milder fluorinating agent than Selectfluor®. The choice of the N-F reagent can be crucial for achieving the desired reactivity and selectivity.

The general applicability of these reagents to the synthesis of fluorinated tetrahydrofurans from homoallylic alcohols is well-established, although specific examples detailing the synthesis of trans-4-Fluorotetrahydrofuran-3-ol are not prominently featured in the reviewed literature. However, the principles of these reactions strongly suggest their applicability to appropriately designed precursors.

| N-F Reagent | Substrate Type | Product Type | Key Features | Reference(s) |

| Selectfluor® (F-TEDA-BF₄) | Unsaturated Alcohols | Fluorinated Ethers | Powerful, versatile, solvent-dependent stereoselectivity. | mdpi.comresearchgate.net |

| N-Fluorobenzenesulfonimide (NFSI) | Unsaturated Alcohols | Fluorinated Ethers | Milder alternative to Selectfluor®. | nih.gov |

Table 2: Common N-F reagents for electrophilic fluorocyclization.

Stereochemical Outcome in Diverse Solvents, Including Ionic Liquids

The choice of solvent can be a critical parameter in controlling the stereochemical outcome of a reaction. Solvents influence reaction pathways by stabilizing or destabilizing transition states and intermediates through interactions like hydrogen bonding and dipole-dipole interactions. In the synthesis of fluorinated heterocycles, this control is paramount for achieving the desired diastereomer or enantiomer.

While conventional organic solvents have been extensively studied, ionic liquids (ILs) have emerged as "green" and versatile alternatives. researchgate.net ILs are salts with low melting points that possess unique properties such as negligible vapor pressure, high thermal stability, and tunable polarity. researchgate.net Their highly structured and ionic nature can enhance reaction rates and influence stereoselectivity. researchgate.net For the synthesis of chiral fluorinated compounds, the choice of the IL's cation and anion can create a specific chiral environment, potentially guiding the stereochemical course of the reaction. For instance, interactions via hydrogen bonding or π-π stacking between the solvent, substrate, and catalyst can favor the formation of one stereoisomer over another. researchgate.net

Below is an interactive table summarizing the potential influence of different solvent classes on stereoselective fluorination reactions.

| Solvent Class | Key Properties | Potential Influence on Stereochemistry | Examples |

| Protic Solvents | Hydrogen-bond donors | Can stabilize charged intermediates and transition states; may participate in the reaction mechanism, influencing stereochemical outcomes. | Water, Methanol, Ethanol |

| Aprotic Polar Solvents | High dielectric constant, no H-bond donation | Solubilize polar reagents; can influence reaction rates and selectivity through dipole-dipole interactions. | DMSO, DMF, Acetonitrile |

| Aprotic Nonpolar Solvents | Low dielectric constant | Minimal interaction with polar transition states; often used when substrate or reagent aggregation is desired to control stereochemistry. | Hexane, Toluene, Dichloromethane |

| Ionic Liquids (ILs) | High ionicity, tunable structure | Can provide a chiral environment, enhance catalyst activity, and stabilize specific transition states through a combination of electrostatic and other interactions. | [BMIm][BF4], [BMIm][PF6] |

Cascade Fluorocyclization for Chiral Fluorine-Containing Architectures

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for building molecular complexity in a single step, minimizing waste and improving efficiency. A cascade fluorocyclization involves an initial fluorination event that triggers one or more subsequent cyclization reactions to form complex, often chiral, fluorine-containing architectures. nih.gov

This methodology is particularly effective for synthesizing enantiopure fluorinated heterocycles. For example, a prochiral molecule containing an indole (B1671886) and a tethered nucleophile can undergo an asymmetric fluorocyclization. nih.gov This process can be catalyzed by a combination of a chiral catalyst, such as a bis-cinchona alkaloid, and an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI). The reaction proceeds with moderate to good enantioselectivity, producing complex skeletons like hexahydropyrrolo[2,3-b]indoles or tetrahydro-2H-furo-[2,3-b]indoles, which contain a challenging C–F quaternary stereocenter. nih.gov The development of chiral N-F reagents further enhances the potential for asymmetric fluorocyclization, providing a direct route to valuable chiral building blocks. nih.gov

Ring-Opening Fluorination of Epoxides

The ring-opening of epoxides (oxiranes) with a fluoride nucleophile is a classic and highly effective method for the synthesis of β-fluorohydrins (or 1,2-fluorohydrins). nih.gov This transformation is a cornerstone in the synthesis of many fluorine-containing bioactive compounds. nih.govnih.gov The inherent strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, which can be modulated by reaction conditions to achieve high levels of control. nih.gov

Regioselective and Stereoselective Fluoride Opening of Oxiranes

The success of epoxide ring-opening fluorination hinges on controlling two key aspects: regioselectivity and stereoselectivity.

Regioselectivity refers to which of the two epoxide carbons is attacked by the fluoride ion. Under basic or neutral conditions, the reaction typically proceeds via an S_N2 mechanism, with the nucleophile attacking the less sterically hindered carbon. youtube.com Under acidic conditions, the mechanism may have more S_N1 character, where the nucleophile attacks the carbon that can better stabilize a positive charge, often the more substituted carbon. researchgate.netnih.gov

Stereoselectivity refers to the three-dimensional arrangement of the resulting fluorohydrin. S_N2-type reactions proceed with an inversion of configuration at the attacked carbon center, leading to a predictable trans relationship between the incoming fluoride and the oxygen atom. beilstein-journals.org

This stereospecificity is highly valuable, as the epoxidation of an alkene followed by fluoride-mediated ring opening allows for the controlled synthesis of specific diastereomers. nih.gov

Utilization of Specific Fluoride Reagents (e.g., Deoxofluor, XtalFluor-E)

The choice of fluorinating agent is critical for the success of epoxide ring-opening reactions. While various fluoride sources exist, modern reagents like Deoxofluor and XtalFluor-E have gained prominence due to their efficacy and improved handling characteristics compared to older reagents. core.ac.uksigmaaldrich.com

Deoxofluor and XtalFluor-E are aminofluorosulfurane-based reagents that can serve as sources of nucleophilic fluoride for epoxide opening. core.ac.uk They are often used in the fluorination of alcohols and carbonyls but are also effective for opening oxiranes. sigmaaldrich.com Studies have shown that the choice between these reagents can be crucial, as one may provide the desired product while the other fails or leads to decomposition. core.ac.uk For example, in one study, the opening of a specific oxirane was successful with XtalFluor-E in refluxing dioxane, whereas Deoxofluor did not yield any identifiable product. core.ac.uk Conversely, in a different substrate, Deoxofluor induced the desired fluorination while XtalFluor-E was ineffective. core.ac.uk XtalFluors are crystalline solids, which can make them easier and safer to handle than some liquid fluorinating agents. sigmaaldrich.com

The table below compares the features of Deoxofluor and XtalFluor-E.

| Reagent | Chemical Name | Form | Key Features | Typical Promoters/Conditions |

| Deoxofluor | Bis(2-methoxyethyl)aminosulfur trifluoride | Liquid | Effective fluorinating agent, but can have thermal stability issues. | Often used directly or with a Lewis acid. |

| XtalFluor-E | Diethylaminosulfur trifluoride | Crystalline Solid | Greater thermal stability and easier handling than Deoxofluor; does not generate free HF under anhydrous conditions. sigmaaldrich.com | Often requires a promoter like Et₃N·3HF or DBU. sigmaaldrich.com |

Influence of Lewis Acidic Additives (e.g., TiCl₄) on Reaction Efficiency

Lewis acidic additives are frequently employed to enhance the efficiency of epoxide ring-opening reactions. arkat-usa.orgrsc.org The Lewis acid coordinates to the oxygen atom of the epoxide ring, polarizing the C-O bonds and making the carbon atoms more electrophilic. This activation facilitates nucleophilic attack by the fluoride ion, often allowing the reaction to proceed under milder conditions or at a faster rate. youtube.comarkat-usa.org

The addition of a Lewis acid can also influence the regioselectivity of the reaction by promoting a more S_N1-like mechanism, favoring attack at the more substituted carbon. youtube.com A variety of Lewis acids can be used, including boron trifluoride (BF₃), aluminum triflate (Al(OTf)₃), and cobalt-salen complexes. arkat-usa.orgrsc.orgucla.edu In some systems, a cooperative dual-catalyst system, combining a chiral Lewis acid and a chiral amine, has been used to achieve highly enantioselective fluoride ring-opening of meso-epoxides. ucla.edunih.gov This highlights the sophisticated control that can be achieved by carefully selecting additives.

Hydrogen Fluoride and Its Complexes in Epoxide Ring-Opening

Hydrogen fluoride (HF) and its complexes with organic bases, such as pyridine (B92270) (Olah's reagent) or triethylamine (B128534) (HF·Et₃N), are powerful and widely used reagents for the hydrofluorination of epoxides. nih.govnih.govlookchem.com These reagents are highly reactive sources of both fluoride nucleophile and acid catalyst. ucla.edu

The high acidity of these reagents generally promotes epoxide opening, but can also lead to side reactions if not controlled. lookchem.com The reactions often require elevated temperatures to achieve high conversion. nih.gov For instance, the conversion of cyclohexene (B86901) oxide to the corresponding fluorohydrin with HF·Et₃N has been reported to require heating to 155 °C. nih.gov The mechanism of ring opening with HF complexes can vary between S_N1 and S_N2 pathways depending on the substrate, with the outcome often favoring attack at the carbon best able to stabilize a partial positive charge. researchgate.netnih.gov This makes HF complexes particularly effective for a broad range of substrates, from simple alkenes to complex, functionalized molecules. nih.gov

Hydrofluorination Approaches

Hydrofluorination, the addition of hydrogen and fluorine across a double bond, is the most atom-economical method for producing alkyl fluorides from alkenes. nih.gov However, the low acidity of hydrogen fluoride (HF) and the poor nucleophilicity of the fluoride ion pose significant challenges, often requiring specialized reagents or catalysts to activate the substrates. nih.govnih.gov

Hydrofluorination of Unsaturated Alcohols and Olefins

The direct addition of HF to unsaturated alcohols and simple olefins is a fundamental transformation for creating fluorinated compounds, including precursors to this compound. This approach avoids the pre-functionalization required for epoxide ring-opening strategies.

The classical method for direct hydrofluorination involves using HF complexes like pyridine-HF (Olah's reagent). nih.gov However, these reagents often require harsh conditions and have a limited substrate scope, typically working well only for simple, unfunctionalized alkenes. nih.gov

To overcome these limitations, modern catalytic variations have been developed. These methods operate under milder conditions and exhibit broader functional group tolerance. Transition metal catalysts, particularly those based on cobalt and nickel, have proven effective.

Cobalt-Catalyzed Hydrofluorination : These systems can utilize reagents like Et₃N·3HF as the source of both hydrogen and fluorine. nih.govnih.govacs.org The mechanism often involves a polar-radical-polar crossover pathway, where a Co-H species adds to the olefin to generate a radical intermediate, which is then trapped by a fluoride source. nih.govorganic-chemistry.org This approach provides excellent Markovnikov selectivity. organic-chemistry.org

Nickel-Catalyzed Hydrofluorination : Nickel catalysts can also promote the hydrofluorination of unactivated alkenes using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) and a silane (B1218182) hydride source. acs.org These reactions proceed under exceptionally mild conditions, tolerate a wide array of functional groups, and proceed via a hydrogen atom transfer (HAT) pathway, distinct from traditional ionic mechanisms. acs.org

| Catalyst System | Reagents | Key Features | Reference |

|---|---|---|---|

| Co(salen) | Et₃N·3HF, Photoredox Catalyst | Broad scope; Markovnikov selectivity; Polar-radical-polar crossover mechanism | nih.gov |

| NiBr₂·DME / Ligand | NFSI, (MeO)₂MeSiH | Mild conditions; Tolerates air/moisture; Hydrogen Atom Transfer (HAT) pathway | acs.orgacs.org |

| Metal-Free | KHSO₄-13HF | Inexpensive; Bifunctional activation; High atom economy | organic-chemistry.orgacs.org |

A significant advance in handling and activating HF is the development of reagents that employ a bifunctional activation strategy. A prime example is the liquid reagent formed from potassium bisulfate and hydrogen fluoride (KHSO₄-13HF). organic-chemistry.orgacs.orgnih.gov This system overcomes the conundrum of needing high acidity to activate the alkene while maintaining high fluoride nucleophilicity. nih.govacs.org

The bisulfate anion acts in a dual capacity:

Acidic Activation : The acidic -OH terminus of the bisulfate (pKa ≈ 1.9) protonates or activates the alkene substrate, making it susceptible to nucleophilic attack. organic-chemistry.orgacs.orglookchem.com

Nucleophile Enhancement : The ionic -O⁻ K⁺ terminus serves as a strong hydrogen bond acceptor. It forms a hydrogen bond network with multiple HF molecules, which not only condenses gaseous HF into a stable liquid but also enhances the nucleophilicity of the fluoride. organic-chemistry.orgacs.org

This bifunctional activation allows for the efficient and highly regioselective (Markovnikov) hydrofluorination of a diverse range of functionalized alkenes, including those found in complex natural products, under mild conditions. organic-chemistry.orgacs.org

Stereoselective Hydrofluorination Mechanisms

The direct and stereocontrolled introduction of fluorine into a molecule remains a formidable challenge in organic synthesis. For the synthesis of this compound, hydrofluorination of an unsaturated precursor is a key strategy. The mechanism of this reaction is highly dependent on the reagents and the substrate's electronic and steric properties.

One approach involves the electrophilic fluorination of an enolate or enol ether derived from a dihydrofuran precursor. For instance, the enolate of a 4-oxotetrahydrofuran derivative can be generated and then treated with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). The stereochemical outcome of this reaction is governed by the direction of approach of the fluorinating agent to the enolate plane, which can be influenced by the steric bulk of the substituents on the tetrahydrofuran ring and the reaction conditions.

Another significant strategy is the hydrofluorination of unsaturated alcohols. The stereoselectivity of the cyclization and fluorination process can be influenced by the geometry of the starting alkene. It has been observed that the diastereoselectivity of such reactions is highly dependent on the alkene geometry, suggesting that hydrogen bonding between the hydroxyl groups in the transition state may play a crucial role in directing the stereochemical outcome.

A notable example of a related stereoselective fluorination is the synthesis of 3-fluoro-4-hydroxyprolines. nih.gov In this case, the enolate of N-Boc-4-oxo-l-proline benzyl (B1604629) ester was subjected to electrophilic fluorination. nih.gov This reaction highlights the feasibility of achieving high stereocontrol in the synthesis of fluorinated heterocyclic alcohols. The choice of the metal counter-ion of the enolate (e.g., lithium, sodium, or potassium) and the reaction temperature are critical parameters that can be tuned to optimize the diastereoselectivity of the fluorination step. nih.gov

Alternative and Emerging Synthetic Pathways

Beyond traditional methods, several innovative strategies have been developed for the synthesis of this compound and its analogs. These pathways often offer milder reaction conditions, improved stereocontrol, and access to a broader range of derivatives.

Debenzylative Cycloetherification Protocols

Debenzylative cycloetherification (DBCE) has emerged as a powerful and stereoselective method for the construction of the tetrahydrofuran ring system. organic-chemistry.orgnih.gov This reaction involves the intramolecular displacement of a benzyl ether by a hydroxyl group, often activated by a Lewis acid or other reagents. organic-chemistry.org The key advantage of this protocol is that it can be highly regio- and stereoselective, often proceeding without the need for extensive protecting group manipulations. nih.gov

In the context of fluorinated tetrahydrofuranols, a typical precursor would be a poly-benzylated acyclic polyol containing a fluorine atom at the desired position. Treatment of this precursor with a reagent like diethylaminosulfur trifluoride (DAST) can induce a debenzylative cycloetherification to form the fluorinated C-furanoside. organic-chemistry.org The mechanism is believed to involve the activation of a primary alcohol by DAST, followed by an intramolecular SN2 attack by a suitably positioned benzyloxy group, leading to the formation of the tetrahydrofuran ring and concomitant cleavage of the benzyl ether. The stereochemistry of the newly formed chiral centers is often controlled by the configuration of the starting acyclic precursor.

| Precursor Type | Reagent | Product | Key Features |

| Poly-benzylated acyclic polyol with fluorine | DAST | Fluorinated C-furanoside | Regio- and stereoselective cyclization |

| Perbenzylated C-allyl iminosugars | NIS/TMSOTf | C-2 functionalized iminosugars | Stereoselective introduction of diversity |

| Protected hexoses | Mild room temperature conditions | Stereodefined hydroxylated tetrahydrofurans | Access to stereochemically rich compounds |

Intramolecular Reductive Cyclization of O-Alkynones

While direct examples of intramolecular reductive cyclization of O-alkynones for the synthesis of this compound are not extensively documented in the reviewed literature, a closely related and powerful strategy is the Mead reductive cyclization of keto-β-lactones. organic-chemistry.org This methodology provides a diastereoselective route to substituted tetrahydrofurans. organic-chemistry.org

The process involves the reduction of a ketone functionality within a β-lactone framework, which then triggers a cyclization to form the tetrahydrofuran ring. organic-chemistry.org The mechanism is proposed to proceed through the formation of an oxocarbenium ion intermediate upon Lewis acid activation of the keto-β-lactone. Subsequent reduction of this intermediate, for example with a silane like triethylsilane (Et3SiH), leads to the formation of the tetrahydrofuran product. organic-chemistry.org The stereochemical outcome of the reduction is often controlled by the conformation of the oxocarbenium ion intermediate, with the hydride attacking from the less hindered face. organic-chemistry.org This method offers a pathway to highly substituted tetrahydrofurans with good diastereoselectivity.

Photoreaction and Rearrangement Strategies for Ring Formation

Photochemical reactions and rearrangements offer unique and often mild pathways to complex molecular architectures, including the tetrahydrofuran ring. A notable example is the photochemical ring expansion of oxetanes to tetrahydrofurans. mdpi.comorganic-chemistry.org This reaction proceeds under metal-free conditions and can be highly efficient. mdpi.com

The mechanism of this ring expansion involves the formation of an oxygen ylide intermediate upon reaction of the oxetane (B1205548) with a carbene, which is generated photochemically. mdpi.com This ylide then undergoes a rearrangement, likely proceeding through a diradical pathway, to afford the larger tetrahydrofuran ring. mdpi.com The stereoselectivity of this process can be influenced by the nature of the substituents on the oxetane ring. mdpi.com Another photochemical approach involves the irradiation of a solution of maleic anhydride (B1165640) in tetrahydrofuran, leading to the formation of a 2-substituted furan (B31954) adduct through a donor-acceptor complex. acs.org While not a direct synthesis of the saturated tetrahydrofuran ring, it demonstrates the utility of photochemical methods in modifying furan-based structures.

Asymmetric Michael Addition-Cyclization Methodologies

The combination of an asymmetric Michael addition with a subsequent intramolecular cyclization provides a powerful tool for the enantioselective synthesis of substituted tetrahydrofurans. This strategy allows for the creation of multiple stereocenters with a high degree of control.

One such approach is the asymmetric intramolecular oxa-Michael reaction of α,β-unsaturated ketones. researchgate.net This reaction can be catalyzed by chiral organocatalysts, such as primary-secondary diamines, to afford synthetically useful tetrahydrofurans in good yields and with high enantioselectivities. researchgate.net The catalyst activates the substrate by forming a chiral enamine or iminium ion, which then undergoes a stereoselective intramolecular cyclization.

Another powerful variant is a tandem asymmetric Michael addition followed by cyclization. For instance, the Michael addition of a nucleophile to a β,γ-unsaturated α-ketoester, catalyzed by a chiral phosphoric acid, can be followed by an intramolecular cyclization to construct enantioenriched tetrahydroxanthenones, which contain a tetrahydrofuran-like moiety. This tandem approach offers a streamlined route to complex heterocyclic structures from relatively simple starting materials.

| Reaction Type | Catalyst | Substrates | Product | Enantioselectivity |

| Asymmetric Intramolecular Oxa-Michael | Primary-secondary diamines | α,β-Unsaturated ketones | Tetrahydrofurans/2H-Pyrans | Up to 90% ee |

| Tandem Asymmetric Michael/Cyclization | Chiral Phosphoric Acid | Cyclic 1,3-dicarbonyls and β,γ-unsaturated α-ketoesters | Enantioenriched 9-alkyl tetrahydroxanthenones | Good to high |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the construction of the tetrahydrofuran ring is no exception. Various transition metals, including palladium, rhodium, and gold, have been employed to catalyze the formation of substituted tetrahydrofurans with high efficiency and stereoselectivity. organic-chemistry.org

Palladium-catalyzed reactions are particularly prevalent. For example, the intramolecular allylic alkylation of a substrate containing a hydroxyl group and an allylic leaving group can proceed via a π-allylpalladium intermediate to form the tetrahydrofuran ring with high diastereoselectivity. organic-chemistry.org Another palladium-catalyzed approach involves the cyclization of γ-hydroxy alkenes with aryl bromides, forming both a C-C and a C-O bond in a single step.

Rhodium catalysts have been utilized in the stereospecific allylic etherification of acyclic enantiomerically enriched allylic carbonates with secondary alkenyl alcohols. This reaction, followed by ring-closing metathesis, provides a stereodivergent route to both cis- and trans-disubstituted cyclic ethers.

Gold catalysts have proven effective in the cycloisomerization of alcohol-tethered 1,5-enynes. organic-chemistry.org This reaction proceeds via activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the hydroxyl group to form the tetrahydrofuran ring, often as a single diastereomer. organic-chemistry.org

Copper-Catalyzed Diastereoselective Trifluoromethylation Reactions

While not a direct method for monofluorination, copper-catalyzed reactions provide insight into the formation of carbon-fluorine bonds in conjunction with ring-forming processes. An efficient copper-catalyzed trifluoromethylation of trisubstituted allylic and homoallylic alcohols using Togni's reagent has been developed. nih.gov This strategy can lead to various branched CF3-substituted alcohols. nih.gov In specific cases where β-hydride elimination is not possible, the reaction yields CF3-containing oxetanes as the sole product. nih.gov Although this specific reaction introduces a trifluoromethyl group rather than a single fluorine atom, the underlying principles of copper-mediated radical reactions are relevant to the broader field of fluoroalkylation in the synthesis of heterocyclic compounds. nih.gov

Palladium-Catalyzed Oxidative Fluorooxylation of Styrenes

Palladium catalysis offers powerful tools for the formation of C-F bonds. A notable example is the intermolecular oxidative fluoroesterification of vinylarenes, which has been achieved using N-fluorobenzenesulfonimide (NFSI) as a mild electrophilic fluorinating reagent. rsc.org This reaction provides an efficient route to α-monofluoromethylbenzyl carboxylates. rsc.org The mechanism is believed to proceed not through a direct electrophilic fluorination pathway, but rather via the oxidation of Pd(0) to a Pd(II) fluoride complex by NFSI. rsc.org This is followed by a fluoropalladation of the styrene to generate an α-monofluoromethylbenzyl–Pd intermediate. rsc.org

For the direct synthesis of the tetrahydrofuran ring, a more relevant palladium-catalyzed method involves the reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. nih.gov This transformation stereoselectively affords trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereomeric ratios. nih.gov The proposed mechanism involves the formation of a palladium alkoxide intermediate, followed by alkene insertion and reductive elimination. nih.gov The stereochemical outcome is rationalized by a model that favors a specific transition state geometry. nih.gov

Table 1: Palladium-Catalyzed Tetrahydrofuran Synthesis from γ-Hydroxy Terminal Alkenes

| Entry | Aryl/Vinyl Halide | γ-Hydroxy Alkene Substrate | Base | Catalyst System | Product | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | 2-Bromonaphthalene | 4-penten-1-ol | NaOtBu | Pd₂(dba)₃ / P(o-tol)₃ | 2-((Naphthalen-2-yl)methyl)tetrahydrofuran | 20 | |

| 2 | 1-Bromo-4-t-butylbenzene | 3-Methyl-6-hepten-3-ol | NaOtBu | Pd₂(dba)₃ / Ligand | 2-(4-(tert-Butyl)benzyl)-2,4-dimethyltetrahydrofuran | 3:1 | 59 |

Data sourced from studies on palladium-catalyzed synthesis of substituted tetrahydrofurans. nih.gov

Iridium-Catalyzed Asymmetric Allylic Alkylation/Fluorination Sequences

Iridium catalysts have proven uniquely effective for the enantioselective formation of tertiary allylic fluorides. escholarship.org These reactions typically involve the substitution of 3-fluoro-substituted allylic esters with a range of carbon-centered nucleophiles. escholarship.org The iridium-catalyzed process allows for the formation of a carbon-carbon bond at the fluorine-containing terminus with high regioselectivity and enantioselectivity. escholarship.org This methodology is significant as it demonstrates that iridium catalysts can facilitate allylic substitutions on fluorinated electrophiles, likely proceeding through analogous allyliridium intermediates as seen with non-fluorinated substrates. escholarship.orgescholarship.org

Furthermore, iridium complexes are effective catalysts for the asymmetric hydrogenation of fluorinated allylic alcohols, providing a direct route to chiral 1,2-fluorohydrins with excellent yields and enantioselectivities. rsc.org This approach is compatible with a wide array of aromatic, aliphatic, and heterocyclic fluorinated compounds. rsc.org

Prins Cyclization for Tetrahydrofuran Ring Formation

The Prins cyclization and its variants are powerful strategies for constructing tetrahydrofuran and tetrahydropyran (B127337) rings. beilstein-journals.orgimperial.ac.uk The oxonium-Prins cyclization of homoallylic alcohols with aldehydes, promoted by a Lewis acid, is a well-established method. beilstein-journals.org When BF₃·OEt₂ is used in stoichiometric amounts, it can act as both a Lewis acid and a fluoride source, quenching the intermediate carbocation to form fluorinated heterocycles. beilstein-journals.org While initial studies focused on the synthesis of 4-fluoropyrans with moderate diastereoselectivity, the methodology is extendable to tetrahydrofuran systems. beilstein-journals.org

A key development is the SnBr₄-promoted oxonium-Prins cyclization to form 2,3-disubstituted tetrahydrofurans. imperial.ac.uk By using styrenyl-based substrates, the cyclization is driven by the formation of a stable benzylic cation. imperial.ac.uk This approach can be controlled to favor the formation of either cis- or trans-2,3-disubstituted products. The trans products are formed when the intermediate carbocation is trapped by an external nucleophile like bromide. imperial.ac.uk The stereochemical outcome is dictated by the transition state geometry of the cyclization. imperial.ac.uk

Table 2: Lewis Acid-Promoted Prins Cyclization for Heterocycle Synthesis

| Entry | Reactants | Lewis Acid | Product Type | Diastereomeric Ratio (d.r.) | Conversion (%) |

| 1 | But-3-en-1-ol + Benzaldehydes (electron-withdrawing groups) | BF₃·OEt₂ | 4-Fluoropyrans | 1.9:1 to 5.4:1 | 65-73 |

| 2 | Styrenyl-based homoallylic alcohol + Aldehyde | SnBr₄ | trans-2,3-disubstituted THF | - | - |

Data compiled from research on Prins fluorination and oxonium-Prins cyclizations. beilstein-journals.orgimperial.ac.uk

Continuous Flow Methodologies for Fluoroalkylation

Continuous flow chemistry has emerged as a valuable technique for performing fluorination reactions, offering improved safety, efficiency, and automation. durham.ac.ukyoutube.com Flow microreactors can safely handle hazardous fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Selectfluor®. durham.ac.uk These systems allow for precise control over reaction parameters such as temperature and residence time, which is crucial for optimizing selectivity and yield. youtube.com

For instance, a modular flow reactor can be used for nucleophilic fluorination, electrophilic fluorination, and trifluoromethylation. durham.ac.uk In a typical setup, solutions of the substrate and the fluorinating reagent are pumped into a mixing T-piece and then into a heated coil reactor. durham.ac.uk This method has been successfully applied to the cyclodehydration and subsequent fluorination of serinol-derived amides in a single operation to produce fluoromethyl oxazolines in high yield. durham.ac.uk The integration of in-line scavenging columns can yield clean products without the need for traditional work-up procedures. durham.ac.uk

Integrated Multi-Step Protocols (e.g., Epoxidation Followed by Ring-Opening)

Multi-step protocols that combine epoxidation with a subsequent ring-opening step are a classic and effective strategy for synthesizing 1,2-functionalized compounds, a pattern present in this compound. youtube.com The synthesis often begins with an alkene, which is first converted to an epoxide using an oxidizing agent like m-CPBA. youtube.com

The subsequent ring-opening of the epoxide can be highly regioselective and stereospecific. The choice of nucleophile and reaction conditions dictates the outcome. youtube.com For a structure like this compound, a precursor such as a vinyl-substituted tetrahydrofuran could be epoxidized. The subsequent ring-opening of this epoxide with a fluoride source would proceed via an Sₙ2 mechanism, resulting in an anti-addition of the fluoride and hydroxyl groups. If the epoxide is formed on the correct face of the ring, this sequence can establish the desired trans stereochemistry. The regioselectivity of the ring-opening (attack at the less or more substituted carbon) can be controlled by using either strong nucleophiles or acid-catalyzed conditions with weak nucleophiles. youtube.com

Enantioselective and Diastereoselective Control in Synthesis

Achieving high levels of enantioselectivity and diastereoselectivity is paramount in modern organic synthesis. For a molecule like this compound, controlling the relative and absolute stereochemistry of the C-F and C-OH bonds is a significant challenge.

Several strategies are employed to achieve this control:

Substrate Control: The inherent stereochemistry of a starting material can direct the stereochemical outcome of subsequent reactions.

Auxiliary Control: The use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide, can effectively direct the stereoselective formation of new stereocenters. osi.lv This auxiliary can be attached to a substrate, guide a stereoselective transformation, and then be removed.

Catalyst Control: As seen in the iridium-catalyzed reactions, chiral ligands on a metal catalyst can create a chiral environment that favors the formation of one enantiomer or diastereomer over the other. escholarship.orgrsc.org Palladium catalysts with specific phosphine (B1218219) ligands also exhibit excellent stereocontrol in the synthesis of substituted tetrahydrofurans. nih.gov

Enzymatic Reactions: Biocatalysis, such as the enzymatic desymmetrization of a prochiral substrate, can be a powerful method for establishing key stereocenters with high enantiomeric excess. nih.gov

In the context of fluorinated tetrahydrofurans, methods like the oxonium-Prins cyclization can be highly diastereoselective, with the choice of Lewis acid and substrate influencing whether the cis or trans product is formed. imperial.ac.uk Similarly, palladium-catalyzed cyclizations of γ-hydroxy alkenes have been shown to produce trans-disubstituted tetrahydrofurans with high diastereoselectivity, which is attributed to steric and electronic factors in the transition state. nih.gov The synthesis of analogues with multiple fluorine substituents has also been achieved with high diastereoconvergent and enantioselective control using organozinc catalysis. nih.gov

Role of Chiral Catalysts and Ligands in Inducing Asymmetry

The cornerstone of modern asymmetric synthesis lies in the use of chiral catalysts and ligands that can effectively transfer their stereochemical information to a prochiral substrate. In the context of synthesizing chiral fluorinated tetrahydrofuranols, several classes of catalysts have shown considerable promise in analogous systems. These include metal complexes with chiral ligands and organocatalysts, which operate through distinct mechanistic pathways to achieve high levels of enantioselectivity and diastereoselectivity.

Key strategies often involve the asymmetric dihydroxylation of a fluorinated allylic precursor, a reaction for which Sharpless asymmetric dihydroxylation has been a benchmark. nih.gov This method typically employs an osmium catalyst in conjunction with a chiral ligand derived from cinchona alkaloids to install the two adjacent hydroxyl groups with a high degree of stereocontrol. Subsequent manipulation of one of the hydroxyl groups to introduce a fluorine atom would lead to the desired fluorohydrin motif.

Hydrogen-bonding organocatalysts, such as chiral phosphoric acids, thioureas, and squaramides, have emerged as powerful tools for a variety of asymmetric transformations, including fluorination reactions. unizar.es These catalysts can activate substrates through the formation of specific hydrogen-bonding interactions, creating a chiral environment that directs the approach of a fluorinating agent, such as N-fluorobenzensulfonimide (NFSI) or Selectfluor. unizar.es For instance, chiral thiourea (B124793) derivatives have been successfully employed in the enantioselective fluorination of β-ketoesters, a transformation that is conceptually applicable to precursors of 4-fluorotetrahydrofuran-3-ols. unizar.es

Enzymatic catalysis offers another powerful avenue for inducing asymmetry. Lactate dehydrogenases (LDHs) have been utilized for the asymmetric reduction of α-keto acids to chiral α-hydroxy acids with excellent stereoselectivity. nih.govresearchgate.net A similar enzymatic reduction of a suitable fluorinated keto-precursor could provide enantiopure fluorinated hydroxy acids, which could then be cyclized to form the desired tetrahydrofuranol.

The following table summarizes representative chiral catalysts and ligands used in the synthesis of chiral building blocks analogous to this compound.

| Catalyst/Ligand System | Substrate Type | Transformation | Key Findings |

| Osmium tetroxide / (DHQD)₂PHAL | Allylic esters | Asymmetric Dihydroxylation | Provides access to chiral diols, which are precursors to fluorohydrins. nih.gov |

| Chiral Phosphoric Acid | Alkenes | Fluorocyclization | Can generate chiral ion pairs with fluorinating agents to induce stereoselectivity. unizar.es |

| Cinchona-thiourea derivative | β-ketoesters | Enantioselective Fluorination | Effective for the α-fluorination of carbonyl compounds with high enantioselectivity. unizar.es |

| Lactate Dehydrogenase (LDH) | α-keto acids | Asymmetric Reduction | Produces chiral α-hydroxy acids with excellent enantiomeric excess (>99.5%). nih.govresearchgate.net |

Strategies for Stereodivergent Synthesis

The ability to access all possible stereoisomers of a molecule with multiple stereocenters is of paramount importance for structure-activity relationship studies in drug discovery and for the development of stereochemically defined materials. Stereodivergent synthesis aims to achieve this by selectively producing any desired diastereomer from a common starting material, often by simply changing the catalyst, ligand, or reaction conditions.

A common strategy for stereodivergent synthesis involves the use of catalyst-controlled reactions where the stereochemical outcome is dictated by the chirality of the catalyst rather than the inherent bias of the substrate. For example, in the synthesis of chiral allenes and styrenes, the use of different enantiomers of a chiral phosphoric acid catalyst can lead to the formation of either enantiomer of the product in high stereoselectivity. nih.gov

Another powerful approach is the use of a "chiral pool" starting material, which is an abundant, enantiopure natural product. The inherent chirality of the starting material can be used to direct the formation of new stereocenters. By choosing the appropriate enantiomer of the starting material and a suitable sequence of stereocontrolled reactions, it is possible to access different diastereomers of the target molecule.

In the context of this compound, a stereodivergent approach could start from a prochiral precursor that is subjected to different catalytic systems. For instance, an allylic alcohol could be subjected to either a Sharpless asymmetric epoxidation using L-(+)-diethyl tartrate or D-(-)-diethyl tartrate to yield enantiomeric epoxides. Subsequent regioselective opening of the epoxide with a fluoride source would lead to two different diastereomers of the fluorohydrin.

The following table outlines conceptual strategies for the stereodivergent synthesis of fluorinated tetrahydrofuranol analogues.

| Strategy | Key Reagents/Catalysts | Precursor Type | Outcome |

| Catalyst-Control | Enantiomeric Chiral Ligands (e.g., for dihydroxylation or epoxidation) | Allylic Alcohols | Access to different diastereomers by switching the ligand's chirality. |

| Substrate-Control | Chiral Pool Starting Materials (e.g., enantiopure sugars or tartaric acid derivatives) | Acyclic precursors | The inherent chirality of the starting material directs the stereochemical outcome. |

| Reagent-Control | Different Fluorinating Agents or Reaction Conditions | Hydroxylated Tetrahydrofurans | Inversion or retention of configuration at the hydroxyl-bearing carbon during fluorination. |

| Enzymatic Resolution | Lipases or other Hydrolases | Racemic esters of 4-hydroxytetrahydrofuran-3-ol | Separation of enantiomers by selective enzymatic hydrolysis or acylation. |

Stereochemistry and Conformational Analysis of Trans 4 Fluorotetrahydrofuran 3 Ol Derivatives

Fundamental Principles of Fluorine Stereochemistry

The introduction of a fluorine atom into an organic molecule, such as the tetrahydrofuran (B95107) ring system, imparts unique stereoelectronic properties that dictate its conformational behavior. These effects are primarily rooted in the high electronegativity of fluorine and the nature of the carbon-fluorine (C-F) bond.

Stereoelectronic Effects of the Carbon-Fluorine Bond

The carbon-fluorine bond is a highly polarized covalent bond, a consequence of fluorine's status as the most electronegative element. nih.gov This polarization results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the fluorine atom, creating a significant bond dipole moment. nih.govwikipedia.org The C-F bond is also notably short and strong, contributing to its stability. nih.govwikipedia.org

A key stereoelectronic feature of the C-F bond is its low-lying antibonding orbital (σ), located behind the carbon atom. nih.gov This σ orbital is a good electron acceptor, leading to stabilizing hyperconjugative interactions with suitable donor orbitals. wikipedia.orgwikipedia.org These interactions, where electron density from a filled bonding orbital is shared with an adjacent empty or partially filled antibonding orbital, are highly dependent on the relative orientation of the interacting orbitals. wikipedia.org Specifically, a gauche or anti-periplanar arrangement is often required for effective overlap. nih.gov Such donor-acceptor interactions can significantly influence the molecule's geometry, reactivity, and physical properties. wikipedia.org

The high electronegativity of fluorine also means its lone pairs are held tightly to the nucleus, making it a very weak hydrogen-bond acceptor. nih.gov However, the polarized nature of the C-F bond can lead to significant intramolecular electrostatic interactions, such as dipole-dipole and charge-dipole interactions, which can either stabilize or destabilize certain conformations. nih.govresearchgate.net

The Fluorine Gauche Effect in Cyclic Ether Systems

A prominent manifestation of fluorine's stereoelectronic properties is the gauche effect. This phenomenon describes the tendency of 1,2-disubstituted ethanes with electronegative substituents, such as 1,2-difluoroethane, to favor a gauche conformation (dihedral angle of approximately 60°) over the sterically less hindered anti conformation (dihedral angle of 180°). wikipedia.orgnih.gov This preference is attributed to a stabilizing hyperconjugative interaction between the σ(C-H) bonding orbital and the σ*(C-F) antibonding orbital, which is maximized in the gauche arrangement. wikipedia.org

In cyclic ether systems like fluorinated tetrahydrofurans, the gauche effect plays a crucial role in determining the ring's conformation. The presence of a fluorine atom can favor conformations where it is gauche to an adjacent electronegative atom or group, such as the oxygen atom of the ether linkage or a hydroxyl group. researchgate.netresearchgate.net This can lead to counter-intuitive conformational preferences where a sterically bulky group might adopt a more hindered position to satisfy these electronic demands. nih.gov The interplay of these stabilizing hyperconjugative interactions and destabilizing steric and electrostatic repulsions ultimately dictates the dominant conformation of the molecule. nih.gov

Conformational Preferences of Fluorinated Tetrahydrofurans

The five-membered tetrahydrofuran ring is not planar and exists in a continuous series of puckered conformations to relieve torsional strain. smu.eduproteopedia.org The introduction of substituents, particularly fluorine, significantly influences the preferred pucker of the ring.

Analysis of Ring Pucker Conformations

The conformations of five-membered rings like tetrahydrofuran are typically described by two parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ). The puckering amplitude quantifies the extent of deviation from planarity, while the phase angle describes the specific shape of the pucker. smu.edu The two most symmetric conformations are the envelope (or endo and exo) and the twist conformations. proteopedia.org In the envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The energy barrier for interconversion between these puckered forms is generally low, allowing for a dynamic equilibrium. However, the presence of substituents can create a distinct energy minimum, favoring a specific conformation.

Influence of Fluorine Substitution Pattern on Ring Conformation

The substitution of fluorine on the tetrahydrofuran ring has a profound impact on its conformational equilibrium. researchgate.netnih.gov The electronegativity of the fluorine atom and the stereoelectronic effects it induces can stabilize certain puckered forms over others. For instance, in trans-4-Fluorotetrahydrofuran-3-ol, the relative orientation of the fluorine and hydroxyl groups, as well as the ring oxygen, will dictate the preferred conformation.

The gauche effect will favor conformations where the C-F bond is gauche to the C-O bonds (both the ring ether and the hydroxyl group). This can lead to a preference for specific envelope or twist conformations that accommodate these dihedral angles. For example, studies on related fluorinated nucleosides have shown that a fluorine substituent can dramatically alter the sugar pucker from what is observed in the non-fluorinated analogue. nih.govresearchgate.net The interplay of minimizing steric hindrance and maximizing favorable stereoelectronic interactions, such as hyperconjugation, will determine the final conformational outcome. nih.gov

| Substituent | Observed Conformational Effect in Cyclic Ethers | Primary Driving Force |

| Fluorine | Can favor axial or pseudo-axial orientations due to the gauche effect. nih.govnih.gov | Hyperconjugation (σ -> σ*), electrostatic interactions. wikipedia.orgresearchgate.net |

| Hydroxyl | Can participate in hydrogen bonding and influence pucker. | Hydrogen bonding, steric effects. |

| Alkyl | Generally prefer equatorial or pseudo-equatorial positions. | Steric hindrance. organicchemistrytutor.com |

Methodologies for Stereochemical and Conformational Elucidation

A combination of experimental and computational techniques is employed to determine the stereochemistry and conformational preferences of fluorinated tetrahydrofurans.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. researchgate.net The coupling constants between vicinal protons (³JHH) are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred ring pucker can often be deduced. Furthermore, heteronuclear coupling constants, such as those between fluorine and protons (JHF) or fluorine and carbon (JCF), are also sensitive to the conformation and can provide valuable structural information. researchgate.netnih.gov Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space distance information between atoms, further aiding in the determination of the three-dimensional structure. The use of fluorine decoupling in proton and carbon NMR spectra can simplify complex spectra and aid in assignments. jeol.com

X-ray Crystallography: When a crystalline sample is available, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of the molecule. nih.govnih.gov This technique yields precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecular structure. It is important to note that the solid-state conformation may not always be the most stable conformation in solution, but it provides a critical reference point.

Computational Chemistry: Theoretical calculations, such as those based on Density Functional Theory (DFT), are widely used to model the potential energy surface of a molecule and predict the relative energies of different conformers. nih.gov These calculations can provide insights into the geometric parameters and the underlying electronic interactions that stabilize certain conformations. rsc.org Natural Bond Orbital (NBO) analysis, for instance, can be used to quantify the strength of hyperconjugative interactions. nih.gov

| Methodology | Information Provided | Advantages | Limitations |

| NMR Spectroscopy | Time-averaged solution-state conformation, coupling constants, through-space interactions. researchgate.netjeol.com | Provides data for molecules in solution, can study dynamic processes. | Provides an averaged structure if multiple conformers are in equilibrium. |

| X-ray Crystallography | Precise solid-state conformation, bond lengths, and angles. nih.govnih.gov | Unambiguous structural determination. | Requires a suitable single crystal, conformation may differ from solution. |

| Computational Chemistry | Relative energies of conformers, geometric parameters, electronic interactions. nih.govrsc.org | Can model non-isolable conformers, provides insight into stabilizing forces. | Accuracy depends on the level of theory and basis set used. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the conformational preferences of molecules in solution. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful. The magnitude of three-bond coupling constants (³J) between vicinal protons and between protons and fluorine atoms is highly dependent on the dihedral angle separating them, a relationship described by the Karplus equation. This principle allows for the detailed analysis of ring pucker and the orientation of substituents.

Fluorine substitution has a significant impact on the conformational behavior of cyclic compounds. In the case of fluorinated alkanes, the 1,3-difluoropropylene motif strongly influences the conformational profile, and this effect is dependent on the polarity of the medium. soton.ac.uknih.gov This is also observed in fluorinated tetrahydrofuran rings, where the electronegativity of the fluorine atom and the potential for hydrogen bonding with the hydroxyl group play a crucial role in stabilizing certain conformations.

Detailed NMR studies, often supported by quantum mechanical calculations, are necessary to extract precise coupling constants, especially in complex spin systems. soton.ac.uknih.gov For instance, low-temperature NMR experiments can "freeze out" conformational isomers, allowing for the individual characterization of each form and the determination of the energy barriers for interconversion. nih.gov The analysis of ¹⁹F NMR is particularly valuable as the chemical shift of fluorine is highly sensitive to its local electronic environment, providing a direct probe into conformational changes. researchgate.netnih.gov

Single-Crystal X-ray Crystallography for Absolute and Relative Stereochemistry

While NMR provides information about the conformational dynamics in solution, single-crystal X-ray crystallography offers a definitive and highly accurate picture of the three-dimensional structure of a molecule in the solid state. rigaku.comrigaku.com This technique is unparalleled for the unambiguous determination of both the relative and absolute stereochemistry of chiral centers. rigaku.com

For derivatives of this compound, obtaining suitable single crystals allows for the precise measurement of bond lengths, bond angles, and torsion angles within the tetrahydrofuran ring. mdpi.com This data provides a static snapshot of the molecule's preferred conformation in the crystalline lattice. The resulting crystal structure can reveal the puckering of the five-membered ring and the exact spatial relationship between the fluorine and hydroxyl substituents.

Elucidation of Reaction Mechanisms

The formation of fluorinated tetrahydrofurans involves intricate reaction pathways that are often elucidated through a combination of computational modeling and experimental studies. These approaches provide a molecular-level understanding of the transformations, including the structures of intermediates and the energies of transition states.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions, including the formation of fluorinated heterocycles. researchgate.netresearchgate.net DFT calculations allow for the examination of reaction pathways that may be difficult to probe experimentally. Researchers can model the geometries of reactants, intermediates, transition states, and products, as well as calculate their relative energies.

For the formation of fluorinated tetrahydrofurans, DFT studies can elucidate the stereochemical outcome of fluorination reactions. By calculating the energies of different transition states leading to various stereoisomers, the preferred reaction pathway can be predicted. For instance, in the fluorocyclization of a homoallylic alcohol, DFT could be used to compare the transition state energies for pathways leading to the cis and trans diastereomers, thereby explaining the observed selectivity.

Key parameters often investigated in these computational studies include:

Activation Energies (ΔG‡): The energy barrier that must be overcome for a reaction to proceed. Lower activation energies indicate faster reaction rates.

Geometries of Transition States: The specific arrangement of atoms at the highest point on the reaction energy profile, which can reveal key bonding interactions that dictate selectivity.

Table 1: Representative Data from DFT Analysis of a Hypothetical Fluorocyclization Reaction

| Parameter | Pathway to trans Isomer | Pathway to cis Isomer | Implication |

|---|---|---|---|

| Activation Energy (kcal/mol) | 15.2 | 18.5 | The trans product is formed faster (kinetically favored). |

| Reaction Energy (kcal/mol) | -25.7 | -23.1 | The trans product is more stable (thermodynamically favored). |

| Key Transition State Bond Distance (Å) | C-F: 2.15, C-O: 2.30 | C-F: 2.20, C-O: 2.45 | Differences in forming bond lengths reflect steric and electronic effects influencing the stereochemical outcome. |

These theoretical calculations provide powerful insights that complement experimental findings, offering a more complete picture of the reaction mechanism. researchgate.net

Experimental techniques are vital for validating the mechanisms proposed by computational models. Deuterium labeling, in particular, is a powerful method for tracing the path of hydrogen atoms throughout a reaction. chem-station.comyoutube.com By replacing a specific hydrogen atom with its heavier isotope, deuterium, chemists can determine if that C-H bond is broken during the rate-determining step of the reaction, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com For example, in the formation of a tetrahydrofuran ring via a hydride shift, deuterating the hydrogen that is expected to migrate would result in a slower reaction rate if this migration is part of the rate-limiting step. researchgate.net

Chemical trapping experiments are another valuable tool. In these experiments, a reactive species (a "trap") is added to the reaction mixture to intercept and react with a proposed intermediate. The detection of the resulting trapped product provides strong evidence for the existence of that intermediate. For instance, if a carbocation intermediate is proposed in a fluorination reaction, the addition of a nucleophilic trap could lead to the formation of a side product, confirming the presence of the carbocation.

Table 2: Example of Experimental Mechanistic Probes

| Experimental Technique | Application in Fluorinated THF Synthesis | Information Gained |

|---|---|---|

| Deuterium Labeling | Replacing a hydrogen atom on the precursor alcohol with deuterium. | Can confirm hydride shifts and determine if C-H bond cleavage is rate-determining. researchgate.netresearchgate.net |

| Kinetic Isotope Effect (KIE) | Measuring the reaction rate with the deuterated vs. non-deuterated substrate. | A significant KIE (kH/kD > 1) suggests C-H bond breaking in the transition state of the rate-determining step. |

| Chemical Trapping | Adding a nucleophile (e.g., water, azide) to a reaction believed to proceed through an oxonium or carbocation ion. | Formation of a trapped product (e.g., a diol or azido-alcohol) provides evidence for the proposed cationic intermediate. |

| Radical Scavenging | Introducing a radical scavenger like TEMPO to a reaction suspected to have a radical pathway. | A decrease in reaction rate or yield, along with the detection of a TEMPO-adduct, indicates the involvement of radical intermediates. researchgate.net |

Detailed Pathways for Fluorine Atom Incorporation

The method used to introduce the fluorine atom is a defining feature of the synthesis of fluorinated tetrahydrofurans. The three main mechanistic classes—electrophilic, nucleophilic, and radical fluorination—each offer distinct pathways and reactivities.

In electrophilic fluorination, a reagent provides a source of "electrophilic fluorine" (F⁺) that is attacked by a nucleophilic carbon center. wikipedia.org A common strategy for forming fluorinated tetrahydrofurans involves the fluorocyclization of unsaturated alcohols, such as homoallylic alcohols. organic-chemistry.org

The mechanism is believed to proceed as follows:

The electrophilic fluorine reagent (e.g., Selectfluor, N-Fluorobenzenesulfonimide (NFSI)) activates the double bond of the homoallylic alcohol, forming a cyclic fluoronium ion intermediate. wikipedia.org

The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the fluoronium ion.

This attack, which typically follows Baldwin's rules for ring closure, results in the formation of the tetrahydrofuran ring and the incorporation of the fluorine atom. The stereochemistry of the final product, such as the trans relationship in this compound, is determined during this nucleophilic ring-closing step.

A proposed mechanism involving a palladium(IV)-fluoride complex suggests a pathway of fluoride (B91410) capture followed by an oxidative fluorine transfer to a nucleophile. rsc.orgnih.gov

Nucleophilic fluorination involves the displacement of a leaving group by a nucleophilic fluoride source, such as potassium fluoride (KF), cesium fluoride (CsF), or tetra-n-butylammonium fluoride (TBAF). acsgcipr.org This pathway often proceeds via a classic S_N2 mechanism, which involves the backside attack of the fluoride ion, resulting in an inversion of stereochemistry at the carbon center. acsgcipr.org

To synthesize a compound like this compound via this pathway, a precursor with a suitable leaving group (e.g., a tosylate, mesylate, or triflate) at the C-4 position and a cis relationship to the hydroxyl group would be required.

An alternative nucleophilic pathway is the ring-opening of an epoxide. For instance, an epoxide spanning the C-3 and C-4 positions of a tetrahydrofuran precursor could be opened by a fluoride source. The regioselectivity and stereoselectivity of the epoxide opening would be critical in determining the final product structure.

A related method is the fluoro-Prins cyclization, where an aldehyde reacts with a homoallylic alcohol in the presence of a nucleophilic fluorine source like DMPU/HF. nih.gov The proposed mechanism involves the formation of an oxonium ion intermediate, which then cyclizes to form a carbocation that is subsequently quenched by the fluoride ion. nih.gov

Radical fluorination provides a complementary approach, involving the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.orgunacademy.com Historically, highly reactive sources like F₂ gas were used, but modern methods often employ N-F reagents, such as NFSI and Selectfluor, which have been shown to be capable of transferring a fluorine atom to a radical intermediate. wikipedia.orgunacademy.com

A plausible radical pathway to a fluorinated tetrahydrofuran could involve:

Radical Generation: A radical is generated on the precursor molecule, for example, through the decarboxylation of a carboxylic acid derivative (a Hunsdiecker-type reaction) or via a photoredox-catalyzed process. unacademy.com

Radical Cyclization: An appropriately positioned radical could undergo an intramolecular cyclization onto a double bond to form the five-membered tetrahydrofuran ring, creating a new radical center. organic-chemistry.org

Fluorine Atom Transfer: The resulting radical is then trapped by a fluorine atom transfer agent to yield the final fluorinated product.

The reactivity in radical processes is often governed by the stability of the radical intermediates. Radical clock experiments can be used to probe the lifetimes of these intermediates and gain insight into the reaction mechanism. researchgate.net

Advanced Spectroscopic Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of trans-4-Fluorotetrahydrofuran-3-ol in solution. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, a detailed picture of the molecule's framework and stereochemistry can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the hydrogen and carbon environments within the molecule. In ¹H NMR, the chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) are diagnostic of the relationships between adjacent protons. For this compound, the protons on the tetrahydrofuran (B95107) ring exhibit complex splitting patterns due to couplings with each other and with the fluorine atom.

In ¹³C NMR, the number of signals corresponds to the number of unique carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon. The carbon atoms bonded to the electronegative oxygen and fluorine atoms (C3 and C4) are expected to resonate at lower fields (higher ppm values) compared to the other ring carbons (C2 and C5).

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Couplings |

|---|---|---|---|

| H-2/H-5 | ~3.7 - 4.1 | ~70 - 75 | ²J(H,H), ³J(H,H) |

| H-3 | ~4.3 - 4.6 | ~75 - 80 | ³J(H,H), ³J(H,F) |

| H-4 | ~4.8 - 5.2 | ~90 - 95 | ²J(H,F), ³J(H,H) |

| OH | Variable | N/A | Broad singlet, exchanges with D₂O |

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for analyzing fluorinated organic molecules. rsc.org Since ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio, it provides sharp signals with a wide chemical shift range, making it an excellent probe for its local electronic environment. rsc.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, and its chemical shift and coupling to adjacent protons (J-HF) provide critical data for structural confirmation.

Furthermore, ¹⁹F NMR is a powerful tool for quantitative analysis (qNMR) due to its specificity and sensitivity, allowing for accurate content determination without the need for compound-specific reference standards. nih.govnih.gov This technique can also be adapted to measure physicochemical properties, such as lipophilicity (logP), by measuring the partitioning of the fluorinated compound between an aqueous and an organic phase. youtube.com

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all signals and elucidating the stereochemistry of the molecule. ipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons throughout the tetrahydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, definitively assigning which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds, helping to piece together the complete molecular skeleton.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy) : These experiments are crucial for stereochemical assignment. They detect protons that are close in space, regardless of whether they are connected through bonds. For this compound, a NOESY/ROESY spectrum would show no spatial correlation between the protons on C3 and C4, confirming their trans orientation on opposite faces of the ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M·⁺), which can then break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is a unique fingerprint of the molecule's structure.

For this compound (C₄H₇FO₂, MW: 106.10 g/mol ), the mass spectrum is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 106. The fragmentation pattern would likely involve the loss of small, stable neutral molecules. libretexts.orgmiamioh.edu Common fragmentation pathways for cyclic ethers and alcohols include the loss of water (H₂O, M-18) and, in this case, hydrogen fluoride (B91410) (HF, M-20). imreblank.ch Alpha-cleavage next to the oxygen atom is also a common fragmentation route for ethers. miamioh.edu

| m/z Value | Possible Fragment Identity | Associated Neutral Loss |

|---|---|---|

| 106 | [C₄H₇FO₂]⁺ | Molecular Ion (M⁺) |

| 88 | [C₄H₅FO]⁺ | H₂O |

| 86 | [C₄H₆O₂]⁺ | HF |

| 77 | [C₃H₂FO]⁺ | H₂O + CHO |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Stereochemical Confirmation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. uol.de This technique provides an unambiguous determination of bond lengths, bond angles, and, crucially, the relative stereochemistry of all stereogenic centers. springernature.com For this compound, obtaining a suitable single crystal would allow for the definitive confirmation of the trans relationship between the fluorine atom and the hydroxyl group. researchgate.net

The resulting crystal structure would provide atomic coordinates, from which all geometric parameters of the molecule in the solid state can be calculated. uol.de If a chiral resolution is performed and a single enantiomer is crystallized, this method can also determine the absolute configuration (e.g., (3R,4R) or (3S,4S)). springernature.com

Chiral Chromatography (e.g., Supercritical Fluid Chromatography, SFC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. Supercritical Fluid Chromatography (SFC) is a particularly effective technique for this purpose. chromatographyonline.com

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol. researchgate.netyoutube.com This method offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced organic solvent consumption, and compatibility with mass spectrometry. chromatographyonline.comshimadzu.com By using a column packed with a chiral stationary phase, the two enantiomers of this compound will interact differently with the stationary phase and elute at different times, allowing for their separation and quantification to determine the enantiomeric purity of the sample.

Applications and Biological Relevance of Trans 4 Fluorotetrahydrofuran 3 Ol As a Molecular Scaffold

Building Block in Complex Molecule Synthesis

The defined three-dimensional structure of trans-4-fluorotetrahydrofuran-3-ol makes it an attractive chiral starting material for the synthesis of intricate molecular architectures. The trans orientation of the substituents creates a specific conformational bias that can be exploited to control the stereochemistry of subsequent chemical transformations.

Total Synthesis of Natural Products and Biomimetic Analogues